2-Amino-2-(anthracen-9-yl)ethan-1-ol
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Overview
Description
2-Amino-2-(anthracen-9-yl)ethan-1-ol is an organic compound with the molecular formula C16H15NO It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains both an amino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(anthracen-9-yl)ethan-1-ol typically involves the reaction of anthracene with an appropriate amine and alcohol under controlled conditions. One common method involves the reduction of 2-nitro-2-(anthracen-9-yl)ethanol using a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon. The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(anthracen-9-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 2-Oxo-2-(anthracen-9-yl)ethan-1-ol.
Reduction: 2-Amino-2-(anthracen-9-yl)ethane.
Substitution: 2-Substituted-2-(anthracen-9-yl)ethan-1-ol derivatives.
Scientific Research Applications
2-Amino-2-(anthracen-9-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the inherent fluorescence of the anthracene moiety.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules that can interact with biological targets.
Mechanism of Action
The mechanism of action of 2-Amino-2-(anthracen-9-yl)ethan-1-ol depends on its application. In biological systems, it may interact with proteins or nucleic acids through hydrogen bonding, π-π interactions, and hydrophobic effects. The anthracene moiety can intercalate into DNA, potentially affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(naphthalen-2-yl)ethan-1-ol: Similar structure but with a naphthalene ring instead of anthracene.
2-Amino-2-phenylethan-1-ol: Contains a phenyl group instead of an anthracene ring.
Uniqueness
2-Amino-2-(anthracen-9-yl)ethan-1-ol is unique due to the presence of the anthracene moiety, which imparts distinct photophysical properties. This makes it particularly useful in applications requiring fluorescence or specific optical characteristics .
Properties
IUPAC Name |
2-amino-2-anthracen-9-ylethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c17-15(10-18)16-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)16/h1-9,15,18H,10,17H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTMTJISNMWNMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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